![molecular formula C21H23NO3S B3012281 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1421512-86-8](/img/structure/B3012281.png)
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
The compound "N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a complex organic molecule that appears to be related to various research areas in organic chemistry, particularly in the synthesis and characterization of cyclohexanecarboxamide derivatives and their structural analogs. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, involves the use of aryl substituents like phenyl and methoxyphenyl groups, which are also present in the compound of interest . These derivatives are synthesized and then characterized by techniques such as IR spectroscopy and 1H-NMR spectroscopy. The synthesis process often involves the formation of intramolecular hydrogen bonds, which can influence the stability and conformation of the molecule .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This information is valuable as it provides insights into the potential conformation and crystalline structure of the compound , which may also exhibit a complex geometry stabilized by intramolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through electrophilic intramolecular cyclization reactions. For example, 4-aryl-N-(thiophen-3-yl)but-3-enamides undergo cyclization in the presence of polyphosphoric acid, leading to the formation of various cyclic structures . This suggests that the compound of interest may also participate in cyclization reactions, potentially leading to heterocyclic structures depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using spectroscopic and computational methods. For instance, the compound N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was studied using IR-NMR spectroscopy and density functional theory (DFT) calculations . These studies provide information on vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, which are crucial for understanding the behavior of the compound under study. The presence of a methoxy group in this compound is particularly relevant, as it is also found in the compound of interest, suggesting similar spectroscopic properties may be observed .
Scientific Research Applications
Pharmaceutical Compound Synthesis and Characterization
Research on compounds structurally related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown promise in various pharmaceutical applications. For instance, studies have explored the synthesis and characterization of new types of organic compounds with potential antibacterial and antifungal activities. These compounds, such as certain cyclopropanecarboxylate derivatives, have been evaluated for their antimicrobial properties, showcasing significant activity against various bacterial and fungal strains. This indicates the potential of structurally related compounds in contributing to the development of new antimicrobial agents (Raghavendra et al., 2016).
Material Science and Polymer Blends
In the realm of materials science, studies involving compounds with similar structural motifs have focused on enhancing the properties of polymer blends. For example, the addition of specific phosphazene compounds to poly(butylene terephthalate)/polyamide blends has demonstrated improved mechanical and rheological properties. These findings suggest that compounds with similar chemical functionalities could be explored for their potential in modifying and improving the performance of polymeric materials, offering insights into the development of new materials with tailored properties (Scaffaro et al., 2005).
Chemical Synthesis and Catalyst Development
Research into compounds with comparable functional groups has also contributed to advancements in chemical synthesis techniques. For instance, the development of catalytic systems for highly enantioselective Diels-Alder reactions using Danishefsky type dienes represents a significant achievement in synthetic chemistry. This suggests the potential for exploring N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide and related compounds as components of catalytic systems or as reactants in synthetic pathways aimed at producing complex organic molecules with high precision and efficiency (Sudo et al., 2008).
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-24-17-9-2-3-10-18(17)25-15-7-6-14-22-20(23)21(12-4-5-13-21)19-11-8-16-26-19/h2-3,8-11,16H,4-5,12-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHXQFBWIBZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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